Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate

Description

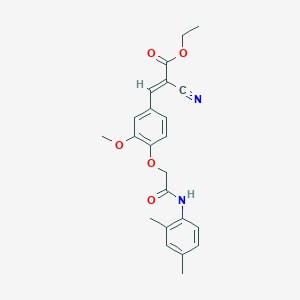

Structure and Significance: The compound Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate (hereafter referred to as the target compound) is a cyanoacrylate derivative with a complex substituent pattern. Its structure includes:

- A cyano group at position 2.

- An ethyl ester at position 3.

- A 3-methoxyphenyl group linked via an ethoxy bridge to a 2,4-dimethylphenylamino moiety.

Properties

Molecular Formula |

C23H24N2O5 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C23H24N2O5/c1-5-29-23(27)18(13-24)11-17-7-9-20(21(12-17)28-4)30-14-22(26)25-19-8-6-15(2)10-16(19)3/h6-12H,5,14H2,1-4H3,(H,25,26)/b18-11+ |

InChI Key |

CUTUECHMSUWIPQ-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)C)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)C)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a substituted benzaldehyde in the presence of a base, followed by the addition of a substituted aniline and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the cyano group or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a core cyanoacrylate framework with several analogs, differing primarily in substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison

Key Observations :

- Molecular Weight: The target compound and its 4-methoxyphenylamino analog share identical molecular weights (410.42 g/mol) due to similar substituent complexity .

EthR Inhibition Potential

- L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide): Demonstrated EthR inhibitory activity in molecular docking studies, with binding energy comparable to known inhibitors .

- The 2,4-dimethylphenyl group may enhance binding affinity due to steric and electronic effects .

Antioxidant and Anti-Inflammatory Activity

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Exhibited significant antioxidant (IC₅₀ = 12–18 µM) and anti-inflammatory (70–85% edema inhibition) activities in vitro and in vivo .

- Target Compound :

The absence of a thiophene-carboxylate moiety may reduce antioxidant efficacy but could improve selectivity for other targets .

Key Differences :

- The target compound’s 2,4-dimethylphenyl group may introduce unique toxicity risks, necessitating specialized handling compared to simpler analogs .

Biological Activity

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C23H24N2O5

- Molecular Weight : 408.45 g/mol

- CAS Number : 1164462-24-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several mechanisms:

- Suzuki–Miyaura Cross-Coupling Reaction : This compound is known to participate in Suzuki–Miyaura reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It acts as a versatile building block in the synthesis of complex molecules, enhancing its utility in medicinal chemistry.

- Biochemical Pathways : The compound's structure allows it to modulate biochemical pathways, potentially influencing enzyme activity or receptor interactions. This modulation can lead to various therapeutic effects, making it a candidate for drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Case Study : A study evaluated its effects on breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was tested against various bacterial strains and fungi:

- Results : this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Applications in Research and Medicine

- Drug Development : Due to its ability to modulate biological pathways and its promising anticancer properties, this compound is being explored as a lead candidate for new cancer therapies.

- Biochemical Probes : Its reactivity makes it suitable for developing biochemical probes and labeling agents in research settings.

- Adhesive Properties : The compound's adhesive properties are being investigated for use in medical adhesives and tissue bonding agents, which could enhance surgical outcomes and wound healing processes.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O5 |

| Molecular Weight | 408.45 g/mol |

| CAS Number | 1164462-24-1 |

| Anticancer IC50 | <10 µM (varies by cell line) |

| Antimicrobial MIC | <20 µg/mL (varies by strain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.